Product packaging for 2-Ethyl-3,5-dimethylpyrazine(Cat. No.:CAS No. 27043-05-6)

2-Ethyl-3,5-dimethylpyrazine

カタログ番号: B046722
CAS番号: 27043-05-6
分子量: 136.19 g/mol
InChIキー: JZBCTZLGKSYRSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Ethyl-3,5-dimethylpyrazine is a high-impact alkylpyrazine of significant interest in advanced food chemistry, analytical research, and studies on biosynthetic pathways. This compound is a key volatile flavorant responsible for the characteristic nutty, roasted, and earthy notes found in a wide array of foods, including coffee, cocoa, roasted meats, and baked goods . Its very low odor threshold in water makes it a crucial compound for sensory analysis and the formulation of authentic flavor profiles in model systems . In research applications, this compound serves as an important reference standard for the accurate quantification of flavor compounds using techniques such as GC-MS and HPLC. Beyond food science, it is also a molecule of interest in biochemical and entomological studies, as related alkylpyrazines are known to function as trail or alarm pheromones in insects such as leaf-cutter ants . The formation of this compound can occur through classical thermal pathways like the Maillard reaction between amino acids and reducing sugars . Furthermore, cutting-edge research has elucidated a specific chemoenzymatic biosynthetic pathway where it is produced from L-Threonine via the condensation of aminoacetone and acetaldehyde, catalyzed by the enzymes L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase . Applications: • Analytical Reference Standard for GC-MS/HPLC • Flavor and Fragrance Profiling & Sensory Studies • Research on Maillard Reaction Mechanisms • Model Compound in Biosynthetic Pathway Exploration This product is intended for research use only by qualified professionals. It is not for diagnostic or therapeutic use and is strictly not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B046722 2-Ethyl-3,5-dimethylpyrazine CAS No. 27043-05-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-ethyl-3,5-dimethylpyrazine
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InChI

InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3
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InChI Key

JZBCTZLGKSYRSF-UHFFFAOYSA-N
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Canonical SMILES

CCC1=NC=C(N=C1C)C
Source PubChem
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Molecular Formula

C8H12N2
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DSSTOX Substance ID

DTXSID7065679
Record name 2-Ethyl-3,5-dimethylpyrazine
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Molecular Weight

136.19 g/mol
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Physical Description

colourless to slightly yellow liquid with a toasted nut, chocolaty, sweet woody odour, colourless to slightly yellow liquid
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name 2-Ethyl-3,5-dimethylpyrazine
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Boiling Point

180.00 to 182.00 °C. @ 760.00 mm Hg
Record name 2-Ethyl-3,5-dimethylpyrazine
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Solubility

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
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Record name 2-Ethyl-3,5-dimethylpyrazine
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.950-0.980, 0.952-0.961
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

13925-07-0, 27043-05-6, 55031-15-7
Record name 2-Ethyl-3,5-dimethylpyrazine
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Record name 2-Ethyl-3,5-dimethylpyrazine
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Record name Pyrazine, 2-ethyl-3,5-dimethyl-
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Record name 2-ethyl-3,-dimethylpyrazine
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Record name 2 or 3-Ethyl-3,5 or 2,5-Dimethylpyrazine
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Record name 2-ETHYL-3,5-DIMETHYLPYRAZINE
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Occurrence and Distribution of 2 Ethyl 3,5 Dimethylpyrazine in Natural and Processed Systems

Natural Occurrence in Agricultural Products

The presence of 2-Ethyl-3,5-dimethylpyrazine (B18607) has been reported in a variety of agricultural products, even before significant thermal processing.

This compound is found in cereals and cereal products. hmdb.cafoodb.ca Specifically, it has been identified in roasted barley, where it contributes to the characteristic roasted aroma. hpa.gov.twchemicalbook.com Research on different malted grains, including barley, rye, and quinoa, has highlighted this compound as a key aroma compound, particularly noted for its "roasted" characteristic in rye malt. cerealsgrains.org It is also a known volatile compound in various types of malts, contributing to the sensory properties of beers. kvasnyprumysl.euresearchgate.net

A nutty aroma is a hallmark of this compound, and fittingly, it is found in several types of nuts. ventos.com Reports confirm its presence in peanuts, filberts (hazelnuts), and pecans. hpa.gov.twchemicalbook.com

Soy products are also known to contain this compound. hpa.gov.twchemicalbook.com It has been detected in hydrolyzed soy protein, contributing to its flavor profile. foodb.cathegoodscentscompany.com

The compound has been detected in several vegetable products. It is a known component in cooked potatoes, contributing to their characteristic aroma. hpa.gov.twchemicalbook.comresearchgate.net Additionally, its presence has been reported in corn and corn tortillas. hpa.gov.twchemicalbook.com Green vegetables and asparagus are other natural sources where this pyrazine (B50134) has been identified. hmdb.cafoodb.ca

Table 1: Natural Occurrence of this compound in Agricultural Products

Food CategorySpecific Examples
Cereal Grains and MaltRoasted Barley, Rye Malt, Quinoa Malt, Wheat Bread hpa.gov.twcerealsgrains.orgnacchemical.com
NutsPeanuts, Filberts (Hazelnuts), Pecans hpa.gov.twchemicalbook.com
Legumes and Soy ProductsSoy Products, Hydrolyzed Soy Protein foodb.cahpa.gov.twchemicalbook.com
Vegetable ProductsCooked Potatoes, Corn, Corn Tortillas, Green Vegetables, Asparagus hmdb.cafoodb.cahpa.gov.twchemicalbook.com

Presence in Thermally Processed Foods

The concentration and significance of this compound often increase substantially during thermal processing, where it is a key aroma compound.

This pyrazine is a quintessential aroma component in many roasted and fried foods. It is a major volatile found in roasted cocoa products, contributing to the characteristic chocolate aroma. hpa.gov.twchemicalbook.commdpi.com Similarly, it is a well-documented constituent of coffee's complex aroma profile. foodb.cahpa.gov.twchemicalbook.com The roasting of peanuts also generates this compound, enhancing their nutty flavor. hpa.gov.twchemicalbook.com Furthermore, it has been identified in fried pork and cooked beef. sigmaaldrich.comhpa.gov.twchemicalbook.com

Table 2: Presence of this compound in Thermally Processed Foods

Food CategorySpecific Examples
Roasted ProductsRoasted Cocoa, Coffee, Roasted Peanuts, Roasted Mutton sigmaaldrich.comhpa.gov.twchemicalbook.commdpi.com
Fried ProductsFried Pork hpa.gov.twchemicalbook.com
Cooked MeatsCooked Beef sigmaaldrich.comchemicalbook.com

Meat and Meat Products

This compound is a well-documented volatile compound found in various cooked meats, where it contributes to the desirable roasted and savory notes. Its formation is often associated with the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during cooking.

Detailed research has identified this pyrazine in several meat products:

Cooked Beef: Studies have consistently reported the presence of this compound in cooked beef, where it is considered a key aroma compound. sigmaaldrich.comsigmaaldrich.comresearchgate.netfoodb.ca Its aroma is often described as being similar to that of cooked beef. researchgate.net

Roasted Mutton: Research on roasted mutton has highlighted the presence of this compound among the important aroma contributors. sigmaaldrich.com The compound has also been detected in lamb and mutton liver. foodb.ca

Other Meats: This compound has also been reported in fried pork and roast chicken. foodb.cahpa.gov.tw

Meat ProductResearch Finding
Cooked BeefIdentified as a key aroma compound. sigmaaldrich.comsigmaaldrich.comresearchgate.netfoodb.ca
Sauced PorkA key contributor to the overall flavor profile. sigmaaldrich.com
Roasted MuttonAn important aroma contributor. sigmaaldrich.com
Fried PorkDetected as a volatile component. hpa.gov.tw
Roast ChickenIdentified as a volatile component. foodb.ca

Dairy Products

The occurrence of this compound extends to certain dairy products, most notably in aged cheeses where complex flavor profiles develop.

Swiss Cheese: This pyrazine has been identified in Swiss cheese. sigmaaldrich.comsigmaaldrich.com Specifically, in Gruyère cheese, it is considered one of the potent odorants that form its typical flavor. researchgate.netadmin.chadmin.ch Research on Swiss hard cheese has shown the generation of pyrazines, including this compound, during fermentation and aging processes. nih.gov In some instances of Gruyère cheese with a potato-like off-flavor, this compound was considered a possible cause. researchgate.netadmin.ch

Dairy ProductResearch Finding
Swiss CheeseIdentified as a naturally occurring compound. sigmaaldrich.comsigmaaldrich.com
Gruyère CheeseA key odorant contributing to its typical flavor. researchgate.netadmin.chadmin.ch

Seafood

The cooking process in seafood can also lead to the formation of this compound, contributing to the characteristic aromas of cooked marine products.

Cooked Shrimps: This compound has been reported as being present in cooked shrimps. researchgate.nethpa.gov.tw

Seafood ProductResearch Finding
Cooked ShrimpsDetected as a volatile component. researchgate.nethpa.gov.tw

Detection in Fermented Products and Beverages

Fermentation and roasting processes are significant pathways for the formation of this compound, making it a common constituent in many fermented beverages and products.

Alcoholic Beverages

The production of various alcoholic beverages involves processes that facilitate the creation of this pyrazine.

Rum and Whiskey: this compound has been reported in both rum and whiskey. researchgate.nethpa.gov.tw Its identification in these spirits was a novel finding in some studies. researchgate.net

Beer: The presence of this compound has also been noted in beer. researchgate.nethpa.gov.tw

Chinese Baijiu: Research on Chinese Baijiu has identified various pyrazines, and while not explicitly singling out this compound in the provided abstracts, the general presence of complex pyrazines is well-established. mdpi.com

Alcoholic BeverageResearch Finding
RumDetected as a constituent. researchgate.nethpa.gov.twresearchgate.net
WhiskeyIdentified as a component. researchgate.nethpa.gov.twresearchgate.net
BeerReported as being present. researchgate.nethpa.gov.tw

Tea Varieties

The roasting and firing processes in tea production are conducive to the formation of this compound, which imparts nutty and roasted notes to the final product.

Wuyi Rock Tea: A comparative study on the sensory attributes and odor-active compounds of Wuyi Rock Tea varieties identified 2-Ethyl-3,5(6)-dimethylpyrazine as a contributor to the aroma profile. sigmaaldrich.com

Lu'an Guapian Tea: Investigations into the effect of over-fired drying on this tea identified this compound as a significant aroma compound. sigmaaldrich.com Another study on different varieties of Lu'an Guapian tea found that this compound contributed the most to the roasted aromas. nih.gov

Pan-Fired Green Teas: In a comparison of different green tea varieties, this compound was found to be one of the most potent odorants, particularly in pan-fired types like Japanese Kamairi-cha and Chinese Longjing tea, contributing a nutty aroma. nih.govresearchgate.net

Roasted Green Tea (Hojicha): This pyrazine was identified as the most important odorant in roasted green tea, with a very high flavor dilution factor. researchgate.net

Tea VarietyResearch Finding
Wuyi Rock TeaContributes to the aroma profile. sigmaaldrich.com
Lu'an Guapian TeaA significant aroma compound, especially with over-fired drying, contributing to roasted aromas. sigmaaldrich.comnih.gov
Pan-Fired Green TeasA potent odorant with a nutty aroma. nih.govresearchgate.net
Roasted Green Tea (Hojicha)The most important odorant. researchgate.net

Identification in Biological Systems Beyond Food

Beyond its role as a flavor and aroma compound in food, this compound has been identified in other biological contexts. Pyrazines can be formed by bacteria. researchgate.net For instance, cultures of Pseudomonas have been reported to produce this compound. researchgate.net Furthermore, it has been detected in Burley and Virginia tobacco. sigmaaldrich.comsigmaaldrich.com The compound has also been noted in the context of animal feed, where meat containing it is used. researchgate.net

Occurrence in Tobacco (e.g., Burley and Virginia tobacco)

This compound is a recognized constituent of tobacco, contributing to its characteristic aroma profile. google.comhpa.gov.tw Its presence has been reported in both Burley and Virginia tobacco varieties. google.comhpa.gov.twresearchgate.net The formation of this pyrazine in tobacco is largely attributed to the Maillard reaction between amino acids and sugars, a process that occurs during the curing and processing of tobacco leaves. google.com

While its natural occurrence is established, this compound is also used as a flavor ingredient added to tobacco products to enhance their sensory characteristics. tandfonline.com Studies have reported its addition to cigarettes at various concentrations, for instance, at levels of 18 ppm and up to 127 ppm in different test cigarettes. hpa.gov.tw Another study noted its inclusion at less than 1 ppm, described as a multiple of its typical use in a US cigarette. hpa.gov.tw

A patent for producing tobacco-derived flavorants provides some insight into the concentration of various pyrazines. In a process using tobacco-derived sugars and amino acids, the concentration of this compound was measured in different distilled fractions.

Table 1: Concentration of Tobacco-Derived Pyrazines in Distilled Fractions

Compound Fraction 1 (ppm) Fraction 2 (ppm) Fraction 3 (ppm)
Pyrazine 60.14 10.226 1.872
2-methylpyrazine 406.114 53.316 7.016
2,6-dimethylpyrazine (B92225) 184.86 - -
2-ethylpyrazine - - -
2,3,5-trimethylpyrazine (B81540) - - -
2-ethyl-3-methylpyrazine (B101031) - - -
This compound - - -
2-ethyl-3,6-dimethylpyrazine - - -

Data derived from a patent on tobacco-derived flavorants. The patent mentions this compound as one of the target pyrazines, but specific concentration data for it in the fractions was not provided in the excerpt. google.com

Identification in Insect Pheromonal Systems

This compound has been identified as a significant compound in the chemical communication systems of certain insects, most notably as a component related to alarm pheromones.

It is an isomer of 2-ethyl-3,6-dimethylpyrazine, which is a recognized alarm pheromone component of the red imported fire ant, Solenopsis invicta. perfumerflavorist.comnih.gov Studies have shown that synthetic this compound also elicits alarm behaviors in S. invicta workers. nih.gov These responses are dose-dependent, and while 2-ethyl-3,6-dimethylpyrazine is significantly more active, this compound still produces a notable response. nih.govacs.org

The alarm response in fire ants to these pyrazines includes heightened alertness and rapid movement. google.com Research has demonstrated that this compound can attract fire ant workers, suggesting its potential use in enhancing the attractiveness of baits for pest management. nih.gov In laboratory bioassays, food baits treated with this compound attracted a greater number of fire ant workers compared to untreated baits. nih.gov

Furthermore, the influence of this compound extends beyond the fire ant. A mixture of 2-ethyl-3,6-dimethylpyrazine and this compound has been shown to elicit electroantennogram (EAG) responses from a wide range of other insects. These include several other ant species, the honeybee, a parasitoid fly of the fire ant (Pseudacteon tricuspis), and even some species of beetles and mosquitoes. researchgate.netsemanticscholar.org

Table 2: Behavioral and Electrophysiological Responses to this compound in Insects

Insect Species Type of Response Observed Effect
Solenopsis invicta (Red Imported Fire Ant) Alarm Behavior Elicits characteristic alarm behaviors such as rapid movement and alertness. nih.gov
Solenopsis invicta (Red Imported Fire Ant) Electroantennogram (EAG) Shows significant, dose-dependent EAG activity. nih.gov
Solenopsis invicta (Red Imported Fire Ant) Attraction Attracts workers to food sources treated with the compound. nih.gov
Pseudacteon tricuspis (Phorid Fly) Attraction Attracted to the compound, which is an isomer of the host's alarm pheromone. semanticscholar.org
Various Ant Species Electroantennogram (EAG) Elicits EAG responses in several other ant species. researchgate.net

Mechanisms and Pathways of 2 Ethyl 3,5 Dimethylpyrazine Formation

Maillard Reaction Pathways

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a principal route for the formation of a wide array of flavor compounds, including 2-Ethyl-3,5-dimethylpyrazine (B18607). mdpi.com This process is initiated by heating and involves several stages, from the condensation of initial precursors to the final cyclization and oxidation steps that yield the aromatic pyrazine (B50134) molecule.

The structure of the resulting pyrazine is highly dependent on the initial amino acid and carbohydrate precursors. Research has identified several key precursors for this compound. L-threonine is a significant precursor, with studies showing that its thermal degradation leads to the formation of this compound among other pyrazines. nih.govnih.govacs.org Similarly, the Maillard reaction between alanine (B10760859) and glucose has been shown to produce this compound as a major volatile product. nih.govnih.gov

While L-serine also participates in pyrazine formation, it typically yields different substitution patterns, such as pyrazine, methylpyrazine, and ethylpyrazine. nih.govnih.govacs.org The combination of L-threonine and D-glucose is also a known pathway for producing various alkylpyrazines. mdpi.comresearchgate.net The specific amino acid provides the nitrogen atoms and can contribute to the alkyl side chains of the pyrazine ring. datapdf.com

Table 1: Precursor Compounds in the Formation of this compound and Related Pyrazines
Precursor(s)Resulting Pyrazine(s)Reference
L-threonine2,5-dimethylpyrazine (B89654), 2,6-dimethylpyrazine (B92225), trimethylpyrazine, 2-ethyl-3,6-dimethylpyrazine, This compound nih.govacs.org
Alanine and D-glucose3-ethyl-2,5-dimethylpyrazine (B149181) (major product) and other pyrazines nih.govnih.gov
L-serinePyrazine, methylpyrazine, ethylpyrazine, 2-ethyl-6-methylpyrazine, 2,6-diethylpyrazine nih.govacs.org
L-threonine and D-glucoseThis compound and 2-ethyl-3,6-dimethylpyrazine researchgate.net

A critical step in the Maillard reaction pathway to pyrazines is the formation of α-aminocarbonyl (or α-amino ketone) intermediates. nih.govreading.ac.uk These reactive molecules are generated through several mechanisms, most notably the Strecker degradation of amino acids. nih.govacs.org The thermal degradation of amino acids like serine and threonine can also directly generate α-aminocarbonyl intermediates through processes like decarbonylation followed by dehydration. nih.govacs.org Once formed, these α-aminocarbonyl compounds are the direct building blocks for the pyrazine ring. researchgate.net

Strecker degradation is a pivotal set of reactions within the broader Maillard pathway that significantly contributes to pyrazine formation. researchgate.net It involves the interaction of an α-amino acid with a dicarbonyl compound, which is itself a product of sugar degradation. nih.gov This reaction leads to the formation of a Strecker aldehyde and an α-aminocarbonyl compound. nih.gov

For this compound, the Strecker degradation of amino acids like alanine or L-threonine is a key source of the necessary α-aminocarbonyl intermediates. researchgate.net The reaction of dicarbonyls with the remaining threonine or serine via Strecker degradation can generate additional α-aminocarbonyls, which then participate in pyrazine formation. nih.govacs.org This process effectively transforms the initial amino acids into the reactive intermediates required for building the pyrazine core. reading.ac.uk

The alkyl side chains of pyrazines are often derived from dicarbonyl compounds formed during sugar fragmentation. The ethyl group in this compound can originate from specific dicarbonyls. Research has shown that ethyl substitution on the pyrazine ring can come from 2,3-pentanedione (B165514) and 3,4-hexanedione. reading.ac.uk In model systems, the reaction of 2,3-pentanedione with amino acids under thermal conditions has been shown to form this compound. reading.ac.uk The addition of 2,3-pentanedione to a potato-based matrix was found to significantly increase the formation of this target pyrazine. reading.ac.uk

Table 2: Dicarbonyl Intermediates and Their Role in Pyrazine Formation
Dicarbonyl CompoundRole in FormationResulting Pyrazine(s)Reference
2,3-pentanedioneSource of ethyl substitutionThis compound reading.ac.uk
3,4-hexanedioneSource of ethyl substitution2,3-diethylpyrazine reading.ac.uk

The final stage of pyrazine synthesis in the Maillard reaction involves the condensation and cyclization of the α-aminocarbonyl intermediates. Two molecules of an α-aminocarbonyl compound condense to form a dihydropyrazine (B8608421) intermediate. reading.ac.ukresearchgate.net This dihydropyrazine is not stable and must be converted to the aromatic pyrazine. The aromatization step proceeds through an oxidation reaction, which can occur via air oxidation, to yield the final, stable alkylpyrazine. researchgate.netyoutube.com This oxidation of the dihydropyrazine intermediate is considered a major pathway in the formation of alkylpyrazines. reading.ac.uk

Microbial Biosynthesis

In addition to thermal pathways, this compound can be produced through microbial fermentation under mild conditions. Certain bacterial species, notably Bacillus subtilis, are capable of synthesizing alkylpyrazines. mdpi.comresearchgate.net This "natural" production route is of significant interest for the food fragrance industry.

In Bacillus subtilis, studies have shown that this compound and its isomer, 2-ethyl-3,6-dimethylpyrazine, are produced from L-threonine and D-glucose at ambient temperature and pressure. researchgate.net The proposed biosynthetic pathway involves the conversion of L-threonine into aminoacetone. Concurrently, metabolites from both L-threonine and D-glucose lead to the formation of the dicarbonyl compound 2,3-pentanedione. These two intermediates, aminoacetone and 2,3-pentanedione, are then believed to condense to form the final this compound product. researchgate.net While the synthesis of pyrazines like 2,5-dimethylpyrazine by Bacillus subtilis from L-threonine is well-documented and involves the enzyme L-threonine-3-dehydrogenase, the specific enzymatic steps for this compound are a subject of ongoing research. asm.orgasm.orgresearchgate.net

Producing Microorganisms

A diverse range of microorganisms are known to naturally produce this compound, contributing to the characteristic aromas of various fermented foods. Key among these are species from the genera Bacillus, Corynebacterium, and Paenibacillus.

Bacillus subtilis : This species, commonly found in fermented foods like natto and certain types of baijiu, is a well-documented producer of this compound. biosynth.comnih.govresearchgate.net Strains of B. subtilis have been isolated from baijiu fermentation and have demonstrated the ability to produce this compound from precursors like L-threonine and D-glucose. biosynth.comnih.govnist.gov Research has also shown that different strains of B. subtilis can produce a variety of alkylpyrazines, with some being predisposed to producing specific types. nih.gov

Corynebacterium glutamicum : This bacterium is another significant producer of various alkylpyrazines, including 2-Ethyl-3,6-dimethylpyrazine, which is structurally similar to the target compound. nih.gov C. glutamicum is known to synthesize a range of pyrazines and acyloins. nih.gov

Paenibacillus polymyxa : This bacterium, known for producing polymyxin (B74138) antibiotics, also generates a complex mixture of methyl-branched alkyl-substituted pyrazines. thegoodscentscompany.comsigmaaldrich.comfemaflavor.org

Other microorganisms implicated in the production of alkylpyrazines, and by extension potentially this compound, include Enterobacter, Pichia, Serratia marcescens, Flavobacterium, and Saccharomyces cerevisiae. nih.gov For instance, enzymes associated with Enterobacter and Pichia are linked to the condensation and oxidation of aminoacetone, a key precursor. nih.gov

Below is a table summarizing the key microorganisms involved in the production of this compound and related alkylpyrazines.

MicroorganismKnown Pyrazine ProductsKey Findings
Bacillus subtilisThis compound, 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540)Isolated from fermented foods; utilizes L-threonine and D-glucose as precursors. biosynth.comnih.govnist.govnih.gov
Corynebacterium glutamicumTetramethylpyrazine, trimethylpyrazine, 2-ethyl-3,6-dimethylpyrazineProduces a large amount of various alkylpyrazines. nih.gov
Paenibacillus polymyxaComplex mixture of methyl-branched alkyl-substituted pyrazinesProduces novel pyrazine metabolites. thegoodscentscompany.comsigmaaldrich.comfemaflavor.org
Serratia marcescens2,5-dimethylpyrazine, 3-ethyl-2,5-dimethylpyrazineUtilizes L-threonine as a precursor. nih.gov

Enzymatic Pathways

The biosynthesis of this compound is governed by specific enzymatic reactions that convert precursor molecules into the final pyrazine structure. Two key enzymes in this pathway are L-threonine-3-dehydrogenase and 2-amino-3-ketobutyrate coenzyme A ligase.

L-threonine-3-dehydrogenase (TDH) : This enzyme plays a crucial role in the initial step of the biosynthetic pathway. asm.org TDH catalyzes the oxidation of L-threonine, using NAD+ as an electron acceptor, to form the unstable intermediate L-2-amino-acetoacetate (also known as 2-amino-3-ketobutyrate). asm.org This enzymatic reaction is a critical control point in the synthesis of various alkylpyrazines derived from L-threonine. asm.org

2-amino-3-ketobutyrate coenzyme A ligase (KBL) : This enzyme is involved in a competing pathway. KBL catalyzes the cleavage of L-2-amino-acetoacetate into glycine (B1666218) and acetyl-CoA in the presence of coenzyme A. asm.org Therefore, the inactivation of KBL can lead to an increased accumulation of L-2-amino-acetoacetate, thereby enhancing the production of downstream pyrazines like 2,5-dimethylpyrazine. asm.org It has also been shown that KBL can exhibit threonine aldolase (B8822740) activity, which can supply acetaldehyde (B116499) for the synthesis of ethyl-substituted pyrazines.

The chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine can be achieved from L-threonine using a combination of TDH and KBL. In this process, TDH provides aminoacetone from L-threonine, while KBL, under low CoA concentrations, provides acetaldehyde.

Metabolite Intermediates

The enzymatic reactions described above lead to the formation of key metabolite intermediates that are the direct precursors to the pyrazine ring.

Aminoacetone : The unstable L-2-amino-acetoacetate, formed by the action of TDH on L-threonine, spontaneously decarboxylates to form aminoacetone. biosynth.comasm.org Aminoacetone is a critical building block for the pyrazine ring. biosynth.comnih.gov Two molecules of aminoacetone can condense to form 2,5-dimethylpyrazine. nih.gov

2,3-pentanedione : In the biosynthesis of this compound by Bacillus subtilis, 2,3-pentanedione has been identified as a key intermediate. biosynth.comnist.gov This dicarbonyl compound is a metabolite of both L-threonine and D-glucose. biosynth.comnist.gov The condensation of aminoacetone with 2,3-pentanedione is a proposed pathway for the formation of this compound. biosynth.com

The proposed biosynthetic pathway for this compound in Bacillus subtilis involves the formation of these two key intermediates from L-threonine and D-glucose. biosynth.comnih.govnist.gov

Fermentation Condition Optimization for Enhanced Biosynthesis

To maximize the microbial production of this compound, optimization of fermentation conditions is crucial. Several factors have been shown to significantly influence the yield of alkylpyrazines.

Substrate Ratio : The ratio of precursor substrates, such as L-threonine and D-glucose, can significantly impact the final yield.

Temperature : Fermentation temperature affects both microbial growth and enzyme activity. Studies have shown that there is an optimal temperature for maximizing pyrazine production. For example, in the production of 2,3,5-trimethylpyrazine by Bacillus amyloliquefaciens, the optimal temperature was found to be 37°C.

pH : The pH of the fermentation medium can influence enzyme stability and activity, as well as the spontaneous chemical reactions involved in pyrazine formation.

Inducer Concentration : In recombinant strains, the concentration of inducers, such as IPTG, for the expression of key enzymes like TDH, needs to be optimized.

Fermentation Time : The duration of the fermentation process is another critical parameter that needs to be optimized to achieve maximum product accumulation.

Response surface methodology is often employed to systematically optimize these parameters and determine the ideal conditions for enhanced biosynthesis. For instance, in one study, optimizing the substrate ratio, IPTG concentration, and fermentation time led to a significant increase in the yield of 2,3,5-trimethylpyrazine.

Chemical Synthesis Methodologies

In addition to microbial fermentation, this compound can also be produced through chemical synthesis. These methods offer a more direct and often higher-yielding route to the pure compound.

Alkylation Approaches

One of the chemical synthesis routes involves the alkylation of a pre-existing pyrazine ring. A common starting material for this approach is a dimethylpyrazine isomer.

Alkylation of dimethyl-2,6-pyrazine : This method involves the introduction of an ethyl group onto the 2,6-dimethylpyrazine ring to yield this compound. While specific reaction conditions can vary, this approach generally involves reacting the dimethylpyrazine with an ethylating agent in the presence of a suitable catalyst.

Condensation Reactions

Condensation reactions provide another versatile method for synthesizing the pyrazine ring structure with the desired substituents.

Condensation of 2,3-pentanedione with propylenediamine : This reaction involves the condensation of an alpha-dicarbonyl compound, 2,3-pentanedione, with a diamine, propylenediamine. This reaction typically yields a mixture of isomers, including this compound and 2,5-dimethyl-3-ethylpyrazine. The reaction proceeds through the formation of a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine.

Side Chain Alkylation of Pyrazine Derivatives (e.g., trimethylpyrazine)

The synthesis of this compound can be achieved through the side-chain alkylation of a suitable pyrazine precursor, such as 2,3,5-trimethylpyrazine. This method involves the chemical modification of an existing alkyl group on the pyrazine ring rather than the construction of the ring itself.

The underlying mechanism relies on the generation of a carbanion at one of the methyl groups attached to the pyrazine ring. The protons on these methyl groups have a degree of acidity due to the electron-withdrawing nature of the aromatic pyrazine ring. Treatment with a strong base can deprotonate one of the methyl groups to form a nucleophilic intermediate. This nucleophile can then react with an ethylating agent, such as ethyl iodide or ethyl bromide, in a nucleophilic substitution reaction to form the new carbon-carbon bond, yielding the ethyl side chain.

A mixture of isomers, including this compound, can be obtained from the side-chain alkylation of trimethylpyrazine. The reaction's regioselectivity can be influenced by the specific base used, the reaction conditions, and the relative reactivity of the different methyl groups on the trimethylpyrazine starting material.

Table 1: Conceptual Overview of Side Chain Alkylation

Step Description Reactants/Intermediates Reagents Product
1 Deprotonation 2,3,5-Trimethylpyrazine Strong Base (e.g., n-BuLi, LDA) Pyrazinylmethyl anion

Grignard Reagent Based Synthesis (e.g., from 2-chloro-3,5-dimethylpyrazine (B41539) and EtMgBr)

A plausible synthetic route involves the use of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), to introduce the ethyl group onto a pre-functionalized pyrazine ring. This approach utilizes the reaction of the Grignard reagent with a halogenated pyrazine, for instance, 2-chloro-3,5-dimethylpyrazine.

This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency facilitates the attack of nucleophiles. The carbon atom of the ethylmagnesium bromide acts as a potent nucleophile, attacking the carbon atom bearing the chlorine atom on the pyrazine ring. This leads to the formation of a transient, negatively charged intermediate (a Meisenheimer complex), which then collapses, expelling the chloride ion as a leaving group and resulting in the formation of this compound. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Table 2: Grignard Reagent Synthesis Overview

Reactant 1 Reactant 2 Solvent Mechanism Product

Minisci Reaction Approaches (e.g., from 2,5-dimethylpyrazine)

The Minisci reaction offers a powerful method for the direct C-H alkylation of electron-deficient aromatic systems, including pyrazines. This radical-based approach can be used to synthesize this compound from 2,5-dimethylpyrazine.

The reaction mechanism involves three key stages:

Radical Generation: An ethyl radical (•CH₂CH₃) is generated from a suitable precursor. Common methods include the oxidative decarboxylation of a carboxylic acid like propanoic acid using a silver salt (AgNO₃) and a strong oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈).

Radical Addition: The reaction is performed under acidic conditions, which protonates a nitrogen atom in the 2,5-dimethylpyrazine ring. This protonation further increases the ring's electron deficiency, activating it towards attack. The highly nucleophilic ethyl radical then adds to an electron-deficient carbon atom of the protonated pyrazine ring, typically at a position adjacent to a ring nitrogen (C-3 or C-6).

Rearomatization: The resulting radical cation intermediate is then oxidized, losing a hydrogen atom to restore the aromaticity of the pyrazine ring and yield the final product, this compound.

Due to the symmetry of the 2,5-dimethylpyrazine starting material, the Minisci ethylation would yield a single tri-substituted product. This method is advantageous as it forms a C-C bond by functionalizing a C-H bond, which is highly atom-economical.

Cyclocondensation, Aromatization, and Retro-Diels–Alder Reaction

A fundamental and widely applied method for synthesizing the core pyrazine structure involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The synthesis of this compound can be achieved through the reaction of 2,3-pentanedione with 1,2-diaminopropane (B80664), followed by an aromatization step. nih.gov

The mechanism proceeds in two main stages:

Cyclocondensation: The reaction is initiated by the nucleophilic attack of the amino groups of 1,2-diaminopropane on the carbonyl carbons of 2,3-pentanedione. This forms a dihydropyrazine intermediate through the formation of two imine bonds and subsequent ring closure, with the elimination of two molecules of water.

Aromatization: The resulting dihydropyrazine is not yet aromatic. It must undergo an oxidation reaction to form the stable aromatic pyrazine ring. This aromatization can occur via air oxidation or by using a specific oxidizing agent, which removes two hydrogen atoms from the ring.

This condensation pathway is a common and effective method for preparing a wide variety of substituted pyrazines. While the prompt includes a retro-Diels-Alder reaction as part of this pathway, the direct condensation-aromatization sequence is a complete and established synthesis for this class of compounds. Complex syntheses of other pyrazine derivatives have utilized a retro-Diels-Alder reaction as a final step to unmask the pyrazine ring from a bicyclic precursor, but for the synthesis from 2,3-pentanedione and 1,2-diaminopropane, it is not a required step.

Table 3: Reactants for Cyclocondensation Synthesis

1,2-Dicarbonyl 1,2-Diamine Product (after aromatization)

Flavor Chemistry and Sensory Contributions of 2 Ethyl 3,5 Dimethylpyrazine

Olfactory and Gustatory Perceptual Attributes

The sensory perception of 2-Ethyl-3,5-dimethylpyrazine (B18607) is defined by its powerful aroma and remarkably low detection threshold, which allows it to influence flavor profiles even at very low concentrations.

This compound is highly appreciated for its complex and potent aroma, which is described with a variety of rich sensory descriptors. chemicalbull.com Its characteristic scent is most frequently identified as roasted, nutty, and earthy. innospk.comchemicalbull.com More specific aroma notes attributed to this compound include cocoa, chocolate, hazelnut, and peanut. chemicalbull.comsigmaaldrich.com Depending on the context and concentration, its profile can also evoke the scents of coffee, popcorn, baked goods, and burnt sugar. researchgate.netthegoodscentscompany.com This multifaceted aroma profile makes it a key component in creating and enhancing the perception of cooked and roasted flavors in the food and fragrance industries. innospk.comchemicalbull.com

Aroma DescriptorAssociated Food/Scent
RoastedCoffee, Nuts, Cocoa innospk.comchemicalbull.com
NuttyPeanuts, Hazelnuts, Almonds sigmaaldrich.comthegoodscentscompany.com
EarthyGeneral savory foods chemicalbull.com
Cocoa/ChocolateChocolate, Cocoa products chemicalbull.comsigmaaldrich.com
CoffeeRoasted coffee beans thegoodscentscompany.com
Baked/Burnt SugarFried and baked goods researchgate.net

A critical aspect of this compound's impact on flavor is its exceptionally low odor threshold, meaning it can be detected by the human nose at very small concentrations. Research has shown that it has one of the lowest odor thresholds among its isomers, the ethyldimethylpyrazines. researchgate.net This high potency underscores its importance as a key aroma compound in many food systems. Quantitative analyses have established specific detection limits in different media. researchgate.net

MediumOdor Threshold
Water0.04 ± 0.01 µg/L researchgate.net
Air0.011 ± 0.003 µg/m³ researchgate.net

Studies have highlighted that the odor threshold for this compound is substantially lower than that of related compounds like 3-ethyl-2,5-dimethylpyrazine (B149181) and 5-ethyl-2,5-dimethylpyrazine, making it a more powerful contributor to aroma on a per-weight basis. researchgate.net

In complex food systems, this compound rarely acts alone; instead, it interacts with a multitude of other volatile compounds to create a full and rounded flavor profile. Its presence is crucial for imparting authentic roasted and savory notes. chemicalbull.com The compound has been identified in a diverse range of products, including coffee, roasted nuts, cooked beef, potato chips, and wheat bread. innospk.comfoodb.ca

Role in Specific Food Systems

The formation and impact of this compound are particularly prominent in foods that undergo thermal processing, such as baking and roasting, as well as in certain fermented products.

This compound is a quintessential aroma compound in baked and roasted goods, where it is naturally generated through the Maillard reaction and pyrolysis. sigmaaldrich.comresearchgate.net It is widely used as a flavor additive to impart or enhance roasted and nutty notes in products like coffee, cocoa, snacks, and baked goods. chemicalbull.com Its natural occurrence has been confirmed in a variety of heat-treated foods, including:

Roasted Nuts: It is a key potent flavor compound in roasted peanuts. researchgate.net

Cooked Meats: It has been identified as a contributor to the aroma of roasted mutton, sauced pork, roast beef, and roast chicken. sigmaaldrich.comfoodb.ca

Baked Goods: The compound is present in wheat bread. foodb.ca

Coffee and Cocoa: It is integral to the characteristic roasted aroma of coffee and cocoa. foodb.caresearchgate.netnih.gov

While most commonly associated with thermal reactions, this compound also plays a role in the flavor of certain fermented products. Its presence can result from the metabolic activities of microorganisms or from a combination of fermentation and subsequent heating steps. For example, it has been identified in Swiss cheese and some teas that undergo fermentation as part of their processing, such as Wuyi Rock Tea. innospk.comsigmaaldrich.com

Recent research has also demonstrated that specific bacteria, such as Bacillus subtilis, are capable of producing this compound during fermentation processes, such as in the production of the Chinese liquor Baijiu. researchgate.net This biosynthetic pathway offers a method for producing the compound under mild conditions, often labeled as a "natural" flavor ingredient. researchgate.netthegoodscentscompany.com The compound has also been detected in fermented rice bran. researchgate.net

Tea and Coffee Aromatics

This compound is a significant heterocyclic, nitrogen-containing compound that plays a crucial role in the aroma profiles of both tea and coffee. researchgate.netfoodb.ca Formed during the high-temperature Maillard reaction that occurs during roasting and firing processes, this pyrazine (B50134) derivative imparts characteristic nutty, roasted, and earthy notes. coffeeresearch.orgnih.gov

Within the realm of tea, this compound is also a key contributor to the final aroma, particularly in oolong and black teas where roasting or extensive oxidation are integral to production. It has been specifically identified as an important aroma-active compound in various teas, including green tea, black tea, and specialty varieties like Wuyi Rock tea. foodb.canih.gov For instance, research on Wuyi Rock tea varieties such as Qidan and Shui Xian has noted that 3,5-dimethyl-2-ethylpyrazine is a component of their aroma. nih.gov

Table 1: Presence of this compound in Tea and Coffee

Product Aroma Contribution
Coffee Earthy, roasty, nutty, burnt, cocoa-like coffeeresearch.orgnih.gov
Black Tea Contributes to overall roasted aroma profile foodb.ca
Green Tea Identified as a volatile component
Wuyi Rock Tea Contributes to the characteristic roasted aroma nih.gov

Modulation of Flavor Profiles

Impact of Concentration on Sensory Perception

At appropriate levels, its flavor profile is characterized by desirable roasted, nutty, coffee, and chocolate notes. It is often described as having a burnt almond or potato-like taste. However, as its concentration increases, the perceived aroma can become overpowering. In food research applications, it has been noted that higher concentrations can dominate the flavor profile, necessitating dilution to achieve a balanced and desirable taste. This highlights a narrow optimal concentration range to achieve its positive sensory attributes without introducing an overwhelming or potentially harsh flavor.

Strategies for Targeted Flavor Enhancement through Precursor Addition

The formation of this compound during thermal processing, such as baking or roasting, can be intentionally enhanced by the addition of specific precursors. This strategy allows for the targeted development of its characteristic nutty and roasted flavors. The synthesis of this pyrazine is a result of the Maillard reaction between amino acids and carbonyl compounds.

Research has demonstrated that the formation of this compound can be significantly increased by adding key intermediates. One effective strategy involves the addition of the α-dicarbonyl compound 2,3-pentanedione (B165514). Further enhancement is achieved when 2,3-pentanedione is combined with a selection of amino acids that act as precursors to Strecker aldehydes, which are also involved in pyrazine formation. These amino acids include leucine, isoleucine, valine, phenylalanine, and methionine. reading.ac.uk Additionally, studies have shown that the amino acid L-threonine serves as a direct precursor for the formation of this compound through biosynthesis by microorganisms like Bacillus subtilis. nih.gov

Table 2: Precursors for Targeted Enhancement of this compound

Precursor(s) Added Formation Pathway Outcome
2,3-Pentanedione Maillard Reaction Intermediate Increased formation of this compound. reading.ac.uk
2,3-Pentanedione + Amino Acids (Leucine, Isoleucine, Valine, Phenylalanine, Methionine) Maillard Reaction & Strecker Degradation Synergistic increase in the formation of this compound. reading.ac.uk
L-threonine Microbial Biosynthesis (Bacillus subtilis) Acts as a substrate for the formation of this compound. nih.gov

Biological and Ecological Activity of 2 Ethyl 3,5 Dimethylpyrazine

Pheromonal Activity and Chemoreception Studies

2-Ethyl-3,5-dimethylpyrazine (B18607) is a significant semiochemical, a chemical involved in insect communication, that has been the subject of various chemoreception and behavioral studies. researchgate.netdoaj.org It is a heterocyclic aromatic organic compound belonging to the pyrazine (B50134) family, which is known to play crucial roles in insect ecology, from alarm signaling to mate recognition. doaj.orgoup.com

This compound is an isomer of 2-ethyl-3,6-dimethylpyrazine, which is a known alarm pheromone component of the red imported fire ant, Solenopsis invicta Buren. nih.govresearchgate.netresearchgate.net Alarm pheromones are critical for social insects as they alert colony members to impending danger, eliciting behaviors such as activation, attraction, and aggression towards intruders. nih.govusda.gov While not the primary identified component, studies have investigated the activity of this compound due to its structural similarity to the natural fire ant alarm pheromone. researchgate.net Research has confirmed that this isomer can elicit alarm activities and characteristic alarm behaviors in fire ant workers under laboratory conditions. nih.govresearchgate.netresearchgate.net

Electroantennography (EAG) is a technique used to measure the electrical output of an insect's antenna in response to an airborne chemical stimulus. Studies utilizing EAG have demonstrated that the antennae of Solenopsis invicta workers are sensitive to this compound. The compound elicits significant electroantennogram activities, indicating it is detected by the ant's olfactory receptors. nih.govresearchgate.netresearchgate.net

The EAG response in fire ants to this compound has been shown to be dose-dependent. nih.govresearchgate.netresearchgate.net Research indicates a sharp increase in the intensity of the EAG response as the dosage of the pyrazine increases from 10 µg to 1000 µg. researchgate.net This dose-dependent relationship is a characteristic feature of pheromonal perception and suggests a tuned olfactory mechanism for this compound. researchgate.net Furthermore, broader studies on pyrazines have shown that a mixture containing this compound can elicit significant EAG responses from a wide range of insect species beyond fire ants, including other ants, honeybees, beetles, and flies, suggesting that alkylpyrazines may activate more generally tuned olfactory receptors across different insect orders. nih.gov

Table 1: EAG Response of Solenopsis invicta to this compound

DoseEAG Response IntensityKey Finding
Increasing Doses (10 µg to 1000 µg)Sharp, dose-dependent increaseDemonstrates strong antennal sensitivity and a classic dose-response relationship. researchgate.net
General (various doses)Significant EAG activityConfirms the compound is detected by the olfactory system of S. invicta. nih.govresearchgate.net

Exposure to this compound induces distinct and dose-dependent behavioral responses in Solenopsis invicta workers. nih.govresearchgate.net The compound releases characteristic alarm behaviors, such as rapid and erratic movements, which are consistent with the response to natural alarm pheromones. researchgate.net

In addition to alarm behaviors, this pyrazine has been shown to influence foraging and recruitment. When impregnated onto a filter paper disc, it attracted significantly more fire ant workers compared to a hexane (B92381) control. nih.govresearchgate.net This attractiveness was observed at both low (1 ng) and high (100 ng) doses. nih.gov Specifically, at a low dose, the attraction was sustained across all observation intervals, while at a high dose, it was most significant in the first 15 minutes. nih.govresearchgate.net When the pyrazine was applied directly to a food bait, it also tended to attract more fire ant workers. nih.govresearchgate.net These findings suggest that this compound has the potential to enhance the attractiveness of baits used for fire ant control. nih.gov

Table 2: Behavioral Response of S. invicta to this compound in Baiting Assays

Assay TypeDoseObserved Behavioral Response
Filter Paper Disc1 ng (low dose)Significantly more workers attracted than control for all observation periods. nih.govresearchgate.net
Filter Paper Disc100 ng (high dose)Significantly more workers attracted than control in the first 15 minutes. nih.govresearchgate.net
Directly on Food Bait1 ng and 100 ngA trend of attracting more workers than the control was observed. nih.govresearchgate.net

The biological activity of this compound is often compared to its isomer, 2-ethyl-3,6-dimethylpyrazine (the natural fire ant alarm pheromone), and other related pyrazines. researchgate.net Research has shown that in S. invicta, several alkylpyrazines can elicit antennal responses that are equivalent to or even greater than their natural alarm pheromone. researchgate.net Specifically, this compound has demonstrated behavioral activity comparable to the true alarm pheromone component. researchgate.net This indicates that the fire ant's olfactory system may have a degree of tolerance for structural variations in the pyrazine ring, responding strongly to several related isomers. researchgate.net

In a study comparing different alarm pheromones across eighteen insect species, a mixture of 2-ethyl-3,6-dimethylpyrazine and this compound elicited significant EAG responses in all tested species. nih.gov This was in stark contrast to other alarm pheromones like isopentyl acetate (B1210297) (from honeybees) and E-β-farnesene (from aphids), which elicited responses in a much narrower range of species. nih.gov This suggests that the pyrazine structure is broadly detected by a wide variety of insects that did not co-evolve with fire ants, pointing to a more general role of alkylpyrazines in insect chemoreception. nih.gov

Antimicrobial Properties and Efficacy

Magnaporthe oryzae is a destructive fungal pathogen responsible for blast diseases in rice and wheat, while Colletotrichum gloeosporioides is a pathogen that causes anthracnose disease in a wide range of crops. nih.govresearchgate.netnih.gov While various natural and synthetic compounds are studied for their potential to control these fungi, specific research detailing the antifungal activity of this compound against Magnaporthe oryzae or Colletotrichum gloeosporioides was not identified in the searched literature. Studies on the control of these pathogens often focus on other classes of chemical compounds, such as other natural products or synthetic fungicides. nih.govnih.govnih.govrsc.org

Antioomycete Activity (e.g., against Phytophthora capsici, Pythium myriotylum)

Antibacterial Activity (e.g., against Ralstonia solanacearum)

Research has indicated that certain alkylpyrazines possess antibacterial properties against various plant pathogens. A study on alkylpyrazines found in chocolate and cocoa products highlighted the activity of 2-ethyl-3-methylpyrazine (B101031) and 2,5-dimethylpyrazine (B89654) against the soil-borne bacterium Ralstonia solanacearum. The findings showed significant growth inhibition of this pathogen at varying concentrations of these compounds mdpi.com.

Specifically, 2-ethyl-3-methylpyrazine demonstrated the following growth inhibition percentages against Ralstonia solanacearum mdpi.com:

Analytical Methodologies for 2 Ethyl 3,5 Dimethylpyrazine Research

Chromatographic Techniques

Chromatographic techniques are fundamental to the analysis of 2-ethyl-3,5-dimethylpyrazine (B18607), enabling its separation, identification, and quantification in various complex mixtures. These methods are crucial for understanding its formation, characterizing its sensory properties, and ensuring its quality in food and fragrance applications.

Gas Chromatography-Mass Spectrometry (GC/MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the characterization of volatile compounds like this compound. This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In the analysis of this compound, a sample is first vaporized and injected into the GC system. The separation is typically achieved on a capillary column, where compounds are separated based on their boiling points and affinity for the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

The identification of this compound is confirmed by comparing its mass spectrum and retention time with those of a reference standard. However, the mass spectra of many positional isomers of alkylpyrazines are very similar, which can lead to misidentifications. Therefore, an unambiguous identification often requires comparing their gas chromatographic retention indices with those of reference compounds.

GC-MS is not only used for qualitative identification but also for the quantitative analysis of this compound. By creating a calibration curve with known concentrations of a standard, the amount of the compound in a sample can be accurately determined. This is particularly important in food and flavor industries for quality control and to understand the concentration of this key aroma compound in various products. For instance, GC-MS has been instrumental in identifying this compound as a key odorant in maize tortilla chips, popcorn, and rye bread crust.

Table 1: GC-MS Parameters for Alkylpyrazine Analysis

Parameter Typical Setting
Injector Temperature 250 °C
MS Transfer Line Temperature 250 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C

| Ionization Energy | 70 eV |

Gas Chromatography-Flame Ionization Detection (GC/FID) for Yield Determination

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable technique for the quantitative analysis of organic compounds, including this compound. It is particularly useful for determining the yield of this compound in synthetic reactions or its concentration in various samples.

In GC-FID, the sample is separated using a gas chromatograph in the same manner as GC-MS. However, instead of a mass spectrometer, the eluting compounds are passed through a hydrogen-air flame. The combustion of organic compounds in the flame produces ions, which are then detected as a current. The magnitude of this current is proportional to the amount of the compound being burned.

For yield determination of this compound, a known amount of an internal standard is added to both the reaction mixture and a series of calibration standards. By comparing the peak area of this compound to that of the internal standard in both the sample and the calibration standards, the exact amount of the compound produced can be calculated. This method is valued for its high sensitivity, wide linear range, and good reproducibility, making it a standard technique in many quality control and research laboratories. The use of hydrogen as a carrier gas is also becoming more common as a sustainable alternative to helium.

Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) for Odor Activity Evaluation

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of gas chromatography with human sensory perception to identify aroma-active compounds. In GC-O, the effluent from the GC column is split, with one portion going to a conventional detector (like FID or MS) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds.

This technique is crucial for evaluating the odor activity of this compound because it directly links the chemical compound to its sensory perception. The intensity and character of the odor are recorded as a function of retention time, creating an aromagram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. While GC-MS is more common for volatile compounds like this compound, LC-MS can be a valuable tool for monitoring the progress of chemical reactions involved in its synthesis.

LC-MS is particularly useful for analyzing less volatile starting materials, intermediates, and byproducts in the reaction mixture that may not be suitable for GC analysis. The separation is achieved on a liquid chromatography column, and the eluting compounds are then ionized and detected by the mass spectrometer. This allows for the tracking of the consumption of reactants and the formation of products over time, providing crucial information for optimizing reaction conditions such as temperature, pressure, and catalyst concentration. In the context of metabolomics, ultra-high-performance liquid chromatography tandem mass spectroscopy (UHPLC–MS/MS) has been used to analyze metabolites of related pyrazine (B50134) compounds in biological samples.

Multi-chromatography Techniques for Comprehensive Profiling

To obtain a comprehensive understanding of the volatile and non-volatile compounds in complex samples containing this compound, multi-chromatography techniques are often employed. These approaches combine different chromatographic methods to achieve a more complete separation and identification of the components.

One such powerful technique is comprehensive two-dimensional gas chromatography (GC×GC). In GC×GC, two different GC columns with different separation mechanisms are coupled together. This provides a much higher separation power than conventional one-dimensional GC, allowing for the resolution of co-eluting compounds in complex mixtures. When coupled with a time-of-flight mass spectrometer (ToFMS), GC×GC-ToFMS can provide a detailed profile of the volatile compounds in a sample, including the precise identification and quantification of this compound.

Another multi-technique approach involves combining gas chromatography with ion mobility spectroscopy (GC-IMS). This method separates compounds based on their retention time in the GC column and then further separates them based on their ion mobility in an electric field. This provides an additional dimension of separation, enhancing the identification of compounds in complex matrices. These multi-chromatography techniques are invaluable in food science and flavor research for the in-depth characterization of flavor profiles where this compound plays a key role.

Advanced Sensory and Metabolomics Techniques

Beyond traditional chromatographic methods, advanced sensory and metabolomics techniques are increasingly being used to study this compound in the context of complex food systems and biological samples.

Advanced sensory techniques, such as the use of electronic noses (E-noses) and electronic tongues (E-tongues), provide a holistic assessment of the aroma and taste profiles of products containing this compound. E-noses utilize an array of gas sensors to generate a characteristic "fingerprint" of a sample's volatile compounds, while E-tongues use liquid sensors to analyze non-volatile taste components. These instruments can be used for quality control, to differentiate between samples, and to correlate sensory data with chemical composition.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to understanding the formation and impact of this compound. By using techniques like LC-MS and GC-MS in combination with sophisticated data analysis, researchers can identify and quantify a wide range of metabolites in a sample. This can provide insights into the metabolic pathways leading to the formation of pyrazines during food processing, as well as the metabolic fate of ingested pyrazines in the body. For example, metabolomics studies have been used to investigate the effect of different processing techniques on the formation of flavor compounds, including this compound, in food products.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Helium

Electronic Nose (E-Nose) and Electronic Tongue (E-Tongue) Applications

Electronic Nose (E-Nose) and Electronic Tongue (E-Tongue) systems are advanced analytical instruments designed to mimic the human senses of smell and taste, respectively. An E-Nose comprises an array of chemical sensors that respond to volatile organic compounds (VOCs), while an E-Tongue uses an array of liquid sensors to analyze dissolved compounds. researchgate.netscispace.com These technologies provide a holistic "fingerprint" of a sample's aroma or taste profile rather than identifying and quantifying individual molecules. researchgate.net

Gas Chromatography-Ion Mobility Spectroscopy (GC-IMS)

Gas Chromatography-Ion Mobility Spectroscopy (GC-IMS) is a powerful and sensitive analytical technique used for the separation and detection of volatile organic compounds (VOCs). mdpi.comnih.gov The method combines two separation techniques: gas chromatography, which separates compounds based on their volatility and interaction with a stationary phase, and ion mobility spectrometry, which separates ionized molecules based on their size, shape, and charge as they move through a drift gas under an electric field. mdpi.comnasa.gov This dual separation provides high-resolution, two-dimensional data that is particularly effective for analyzing complex mixtures. nih.gov

GC-IMS has been successfully applied to identify this compound in complex food matrices. In a study analyzing the flavor of sauced pork, GC-IMS was instrumental in identifying the key aroma compounds responsible for its characteristic profile. sigmaaldrich.com The technique's ability to separate isomeric compounds and detect trace components makes it highly suitable for food and flavor analysis, where numerous VOCs are present. nih.gov The resulting data can be visualized as a topographic plot, providing a unique fingerprint of the volatile components of a sample.

Table 2: GC-IMS for the Identification of this compound

Methodology Sample Matrix Target Compound Key Finding Source

Metabolomics Approaches for Pathway Elucidation

Metabolomics is the large-scale study of small molecules, known as metabolites, within cells, biofluids, tissues, or organisms. It provides a functional readout of the physiological state of an organism. While specific studies detailing the complete metabolic pathway elucidation of exogenously introduced this compound are not extensively documented in the provided search results, metabolomics approaches are the standard for such investigations.

Research on structurally similar pyrazines demonstrates the utility of this approach. For example, a metabolomics study on 2,3,5-trimethylpyrazine (B81540), a key flavor compound in coffee, successfully identified its metabolites in human urine after consumption. acs.org This was achieved by synthesizing putative metabolites and using advanced analytical techniques like ultrahigh-performance liquid chromatography-tandem mass spectroscopy (UHPLC–MS/MS) for targeted analysis. acs.org A similar methodology could be applied to trace the metabolic fate of this compound. According to the Human Metabolome Database, this compound has been detected in various foods, including cereals and teas, and is listed as an exogenous compound, suggesting its potential as a biomarker for the consumption of these foods.

Electrophysiological Methods in Biological Studies

Electroantennogram (EAG) Recordings for Chemosensory Response Assessment

Electroantennography (EAG) is an electrophysiological technique used to measure the summed electrical response of an insect's antenna to an olfactory stimulus. frontiersin.orgnih.gov It is a powerful tool for assessing which volatile compounds can be detected by an insect's chemosensory system. frontiersin.org The method involves placing electrodes on an isolated insect antenna and puffing a specific odorant over it, with the resulting change in electrical potential being recorded as the EAG response. researchgate.netpnas.org

EAG recordings have been critical in demonstrating the biological activity of this compound, particularly in the context of insect chemical communication. This compound is an isomer of 2-ethyl-3,6-dimethylpyrazine, which is a known alarm pheromone component in the red imported fire ant, Solenopsis invicta. researchgate.netnih.gov Studies have shown that this compound also elicits significant electroantennographic responses from the antennae of S. invicta workers. researchgate.netnih.gov The responses were found to be dose-dependent, indicating a specific chemosensory interaction. researchgate.net These EAG findings confirm that fire ants can detect this specific pyrazine isomer, which correlates with behavioral assays where the compound was shown to induce alarm behaviors. researchgate.netnih.gov

Table 3: EAG Response to this compound

Insect Species Methodology Compound Tested Observed Response Source

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biosynthetic Enzymes and Pathways

The microbial synthesis of alkylpyrazines is a promising area of research, yet the specific enzymatic pathways leading to 2-Ethyl-3,5-dimethylpyrazine (B18607) are not fully understood. While the biosynthesis of similar compounds like 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540) by organisms such as Bacillus subtilis has been linked to precursors like L-threonine and enzymes like L-threonine-3-dehydrogenase, the specific enzymes responsible for the addition of the ethyl group in this compound are yet to be identified. mdpi.com

Future research should focus on:

Genomic and Proteomic Screening: Identifying novel enzymes from microorganisms known to produce a variety of alkylpyrazines. This involves screening microbial genomes for genes homologous to known pyrazine (B50134) biosynthesis enzymes and expressing them in heterologous hosts like Saccharomyces cerevisiae or Aspergillus niger to characterize their function. csu.edu.au

Pathway Reconstruction: Using identified enzymes to reconstitute the biosynthetic pathway in a host organism. This would confirm the function of each enzyme and the sequence of reactions leading to the target molecule.

Retrobiosynthetic Analysis: Employing techniques like retrobiosynthetic NMR analysis to trace the metabolic flux and understand how central metabolites are channeled into pyrazine biosynthesis. tandfonline.com This can help uncover the specific precursors and intermediates involved in forming the ethyl side chain.

A deeper understanding of these biosynthetic pathways is crucial for developing efficient and sustainable methods for producing this valuable flavor compound.

Advanced Bioproduction Strategies for "Natural" this compound

The demand for "natural" flavor compounds has spurred interest in microbial fermentation as an alternative to chemical synthesis. Metabolic engineering of microorganisms offers a powerful approach to enhance the production of this compound. Building on strategies used for other pyrazines, future work could involve:

Host Strain Optimization: Engineering robust microbial hosts like Escherichia coli for high-yield production. This includes selecting suitable L-threonine dehydrogenases and overexpressing transporter proteins to increase the uptake of precursors like L-threonine. proquest.com

Cofactor Engineering: Manipulating the intracellular balance of cofactors such as NAD+/NADH to drive the enzymatic reactions toward pyrazine synthesis more efficiently. proquest.com

Pathway Engineering: Blocking competing metabolic pathways to redirect carbon flow towards the desired product and optimizing the expression of key enzymes in the pathway. proquest.com

Fermentation Process Optimization: Fine-tuning fermentation conditions such as pH, temperature, and substrate concentration to maximize the yield of this compound. proquest.com

These advanced strategies could lead to industrially viable bioprocesses for the production of "natural" this compound, meeting the growing market demand for clean-label ingredients.

Comprehensive Structure-Activity Relationship Studies for Biological Activities

While primarily known as a flavor compound, the broader biological activities of this compound are largely unexplored. Structure-Activity Relationship (SAR) studies are essential to understand how the chemical structure of a compound relates to its biological effects. For this compound, SAR studies could reveal its potential in pharmaceuticals or agriculture.

Future research should systematically investigate:

Synthesis of Analogues: Creating a library of derivatives by modifying the substituents on the pyrazine ring (e.g., changing the length or position of the alkyl groups).

Biological Screening: Testing the parent compound and its analogues in a range of biological assays to screen for activities such as antiproliferative, antioxidant, anti-inflammatory, or antimicrobial effects. mdpi.com

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate specific structural features with observed biological activity. This can guide the design of new, more potent compounds. mdpi.com

Such studies could uncover novel applications for pyrazine derivatives beyond the flavor industry, potentially leading to the development of new therapeutic agents or agrochemicals.

Table 1: Potential Modifications for SAR Studies

Position of Modification Type of Substituent Change Potential Biological Activity to Investigate
Ethyl group at C2 Vary chain length (methyl, propyl, etc.) Antioxidant, Antimicrobial
Methyl group at C3 Vary alkyl group, add functional groups Antiproliferative, Anti-inflammatory

Development of Targeted Chemical Repellents and Pest Management Strategies

Pyrazines are known to act as semiochemicals, including pheromones, in the natural world, influencing the behavior of insects and other animals. researchgate.net This suggests that this compound and its derivatives could have potential applications in pest management.

Unexplored avenues in this area include:

Screening for Repellent/Attractant Activity: Evaluating the effect of this compound on the behavior of various insect pests, including agricultural pests and disease vectors.

Structure-Repellency Relationship Studies: Systematically modifying the pyrazine structure to identify the key molecular features responsible for repellent or attractant activity. This could involve creating models that relate physicochemical properties like lipophilicity and vapor pressure to repellency. cdc.gov

Formulation Development: Designing and testing formulations (e.g., slow-release dispensers, baits) for the practical application of pyrazine-based compounds in integrated pest management (IPM) programs.

This research could lead to the development of novel, environmentally friendly pest control agents that are highly specific to target pests, reducing reliance on broad-spectrum conventional insecticides.

Investigation of this compound in Emerging Food Processing Technologies

This compound is a key product of the Maillard reaction, which is fundamental to the development of flavor and color in thermally processed foods. nih.gov Emerging food processing technologies can significantly alter the conditions under which these reactions occur.

Future investigations should focus on how technologies such as:

Ohmic and Microwave Heating: These volumetric heating methods can create different temperature profiles within a food product compared to conventional heating, potentially altering the kinetics of the Maillard reaction and the formation of specific pyrazines.

High-Pressure Processing (HPP): While primarily a non-thermal technology, HPP can be combined with mild heat (pressure-assisted thermal sterilization) and may influence reaction pathways and precursor availability.

Extrusion Cooking: The high-temperature, short-time conditions of extrusion can favor the formation of certain flavor compounds. Understanding how to control these conditions to maximize the generation of desirable pyrazines is a key research area.

Precursor Addition: Research on how the targeted addition of precursors, such as specific amino acids, can be used in conjunction with these new technologies to enhance the formation of desired baked or roasted flavors, including that from this compound. researchgate.net

This research will enable food manufacturers to better control and optimize flavor development in a new generation of processed foods.

Advanced Analytical Techniques for Trace-Level Detection and Isomer Differentiation

As a potent aroma compound, this compound can have a significant sensory impact even at very low concentrations (trace levels). Furthermore, its aroma profile can be difficult to distinguish from its isomers, such as 2-Ethyl-3,6-dimethylpyrazine. This presents a significant analytical challenge.

Future research should focus on developing and applying advanced analytical methods, including:

High-Resolution Chromatography: Techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) can provide the necessary resolving power to separate isomeric pyrazines in complex food or environmental matrices.

Sensitive Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can enable confident identification and accurate quantification at parts-per-trillion levels. semanticscholar.org

Novel Sample Preparation: Developing more efficient and selective sample preparation techniques, such as solid-phase microextraction (SPME) with novel fiber coatings, to isolate and concentrate trace-level pyrazines prior to analysis.

These analytical advancements are critical for quality control in the food industry, for monitoring environmental samples, and for detailed studies of pyrazine metabolism and formation.

Q & A

Q. How is the odor contribution of this compound evaluated in food systems?

  • Answer : Odor Activity Value (OAV) is calculated as the ratio of its concentration to its odor threshold (1.7 μg/kg in water). For example, in dark chocolate, OAVs under different processing conditions (IC, UC, FC) range from 4 to 65, indicating its role as a key aroma contributor . Sensory panels complement OAV data to confirm perceived nutty/roasted notes .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Use protective equipment (gloves, goggles) to avoid skin/eye contact. Operate in ventilated areas to prevent vapor accumulation. Store in dark, dry conditions away from oxidizers. Waste disposal must comply with environmental regulations, avoiding sewer release .

Advanced Research Questions

Q. What biosynthetic pathways produce this compound in microbial systems, and how can they be experimentally validated?

  • Answer : In Bacillus subtilis, the compound is biosynthesized via L-threonine and D-glucose intermediates. Isotope-labeled experiments (e.g., ¹³C-glucose) trace carbon flow to intermediates like aminoacetone and 2,3-pentanedione, confirming the pathway . Knockout strains or enzyme inhibitors can further validate gene involvement.

Q. How do processing parameters (e.g., temperature, pH) influence the formation of this compound in Maillard reaction systems?

  • Answer : In model systems (e.g., potato matrices), 2,3-pentanedione and amino acids (e.g., alanine, threonine) react under thermal degradation (180°C, pH 7.8) to form the compound via Strecker degradation. Optimization involves balancing precursor ratios and heating duration to maximize yield (up to 390% increase with combined amino acids) .

Q. What electrophysiological methods are used to study the bioactivity of this compound in insects?

  • Answer : Gas chromatography-electroantennographic detection (GC-EAD) measures antenna response in insects (e.g., fire ants). For this compound, worker ants show lower activity compared to its 3,6-isomer, suggesting structure-activity specificity. Behavioral assays (e.g., attraction/repellence tests) further validate its role as a semiochemical .

Q. How can stable isotope analysis distinguish between synthetic and biosynthetic origins of this compound?

  • Answer : Multi-element isotope analysis (δ¹³C, δ²H, δ¹⁵N) identifies isotopic signatures. For example, synthetic pyrazines from diethylenetriamine show distinct δ¹⁵N values compared to microbially derived compounds. Isotope ratio mass spectrometry (IRMS) coupled with GC separates isotopic profiles for authentication .

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Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
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